![molecular formula C26H26N4O4 B1679481 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione CAS No. 125313-65-7](/img/structure/B1679481.png)

3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione

Descripción general

Descripción

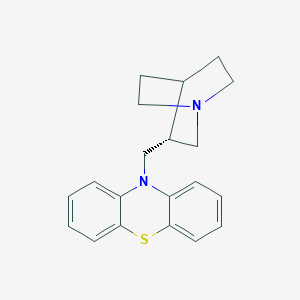

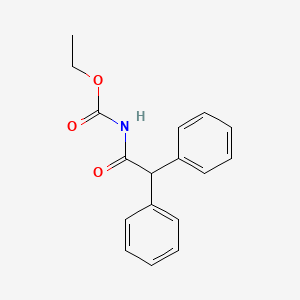

The compound “3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione” is a small molecule with the chemical formula C23H20N4O2 . It belongs to the class of organic compounds known as n-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 1-position .

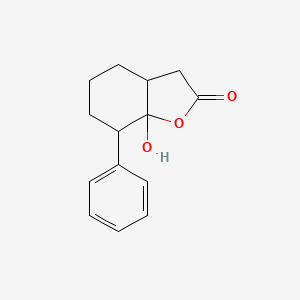

Molecular Structure Analysis

The molecular structure of this compound includes two indole rings attached to a pyrrole-2,5-dione ring . The average molecular weight is 384.4305 and the monoisotopic weight is 384.158625904 .Aplicaciones Científicas De Investigación

Photochromic Properties

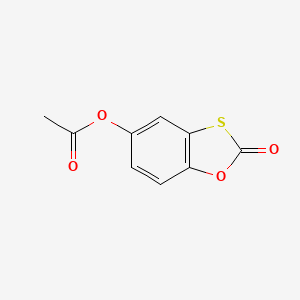

Compounds structurally related to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione have been synthesized and studied for their photochromic properties. These properties are significant as they relate to the material's ability to change color when exposed to light, which can be useful in various scientific applications, such as the development of photo-responsive materials. For example, novel asymmetric dihetarylethenes derived from N-isopropylindole and thiophene exhibit photochromism in solutions, which can be attributed to the replacement of the N-methyl group in the indole fragment by the N-isopropyl group, leading to photochromic properties in the resulting furan-2,5-dione derivative (Makarova et al., 2013).

Potential in Cancer Research

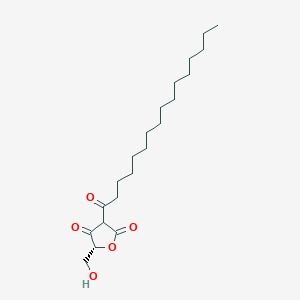

Some derivatives of indol-3-yl-substituted maleimides, structurally similar to this compound, have shown promising results in cancer research. For instance, compounds involving piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been evaluated for their anticancer activity, demonstrating good activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancer (Kumar et al., 2013).

Use in SPECT Imaging

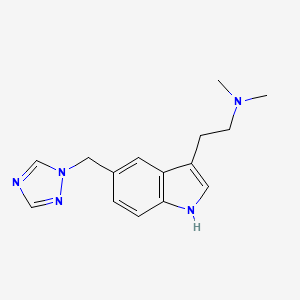

Radioiodinated derivatives of benzofuran-3-yl-(indol-3-yl)maleimides, structurally related to this compound, have been developed as potential SPECT (Single Photon Emission Computed Tomography) imaging probes. These compounds are designed to target glycogen synthase kinase-3β (GSK-3β) in the brain, which could be crucial for understanding various neurological conditions (Ono et al., 2016).

Fluorescence Properties

The fluorescence properties of related compounds have been studied, which is significant for applications in materials science, particularly in the development of fluorescent materials. For instance, new nonsymmetrical dihetarylethenes that exhibit photochromic properties in solutions have been synthesized. These compounds show fluorescence, making them potential candidates for applications requiring luminescent materials(Makarova et al., 2014).

Amyloid Detection

Unsymmetric indolylmaleimides have been synthesized for their potential in detecting amyloid fibrils, which is relevant in the study of amyloidosis and related diseases. Some of these compounds show high selectivity for amyloid fibrils, indicating their potential as diagnostic tools in medical research (Nakazono et al., 2014).

Multidrug Resistance Overcoming

YQ36, a novel analogue of bisindolylmaleimide and structurally similar to this compound, has shown potential in overcoming multidrug resistance in cancer cells. This is significant in cancer treatment, as overcoming drug resistance can lead to more effective therapies (Cao et al., 2010).

Propiedades

IUPAC Name |

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOXVBTXROWDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432099 | |

| Record name | bisindolylmaleimide viii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138516-31-1 | |

| Record name | bisindolylmaleimide viii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,6As,9S)-3,6-dihydroxy-2,9-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1679402.png)

![18-[(2R,4S,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaen-7-one](/img/structure/B1679404.png)

![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)

![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)-propionylamino]-ethyl}-propionamide](/img/structure/B1679413.png)